ATPase Selectivity: CAD204520 Displays 25-Fold and 79-Fold Selectivity for SERCA Over Na⁺/K⁺-ATPase and H⁺-ATPase
CAD204520 inhibits SERCA's ATP hydrolysis activity with an IC₅₀ of 0.34 ± 0.03 μM, compared to IC₅₀ values of 8.30 ± 0.94 μM for the cardiac Na⁺/K⁺-ATPase and 26.90 ± 2.98 μM for the H⁺-ATPase, yielding approximately 25-fold and 79-fold selectivity, respectively [1]. In contrast, the classical pan-SERCA inhibitor thapsigargin lacks this degree of ATPase selectivity, contributing to its known cardiac liability [2]. This selectivity profile was determined using purified human SERCA orthologues and porcine Na⁺/K⁺-ATPase in ATP hydrolysis assays.
| Evidence Dimension | IC₅₀ against three P-type ATPases (ATP hydrolysis activity) |
|---|---|
| Target Compound Data | SERCA IC₅₀ = 0.34 ± 0.03 μM |
| Comparator Or Baseline | Na⁺/K⁺-ATPase IC₅₀ = 8.30 ± 0.94 μM; H⁺-ATPase IC₅₀ = 26.90 ± 2.98 μM |
| Quantified Difference | ~25-fold selectivity vs. Na⁺/K⁺-ATPase; ~79-fold selectivity vs. H⁺-ATPase |
| Conditions | Purified human SERCA orthologues and porcine Na⁺/K⁺-ATPase; Figure S1D, Table S1 (Marchesini et al., 2020) |
Why This Matters
This quantified selectivity window is essential for reducing cardiac and gastrointestinal off-target effects during in vivo NOTCH1-mutant tumor model studies, directly impacting the interpretability of efficacy data.
- [1] Marchesini M, Gherli A, Montanaro A, et al. Blockade of Oncogenic NOTCH1 with the SERCA Inhibitor CAD204520 in T Cell Acute Lymphoblastic Leukemia. Cell Chem Biol. 2020;27(6):678-697.e13. (Data from Figure S1D and Table S1; see also Results section lines 227-229 in PMC manuscript). View Source
- [2] Marchesini M, et al. SELECTIVE BLOCKADE OF ONCOGENIC NOTCH1 WITH THE NEW SERCA INHIBITOR CAD204520 IN T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA. EHA Library. 2020; Abstract S111. (Confirms ~25-fold and ~79-fold selectivity from 191,000-compound screen). View Source
